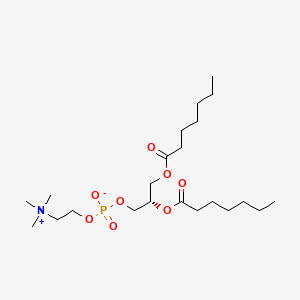
4,4',6,6'-Tetrabromo-2,2'-biphenyldiol
Vue d'ensemble
Description
4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol is a chemical compound with the molecular formula C12H6Br4O2 . It has an average mass of 501.791 Da and a monoisotopic mass of 497.710114 Da . It is also known by its IUPAC name, 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol .
Molecular Structure Analysis
The molecular structure of 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol consists of 12 carbon atoms, 6 hydrogen atoms, 4 bromine atoms, and 2 oxygen atoms . It contains a total of 25 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .Physical And Chemical Properties Analysis
4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol has a molecular formula of C12H6Br4O2, an average mass of 501.791 Da, and a monoisotopic mass of 497.710114 Da . Additional physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.Applications De Recherche Scientifique
Asymmetric Synthesis : Asymmetric synthesis of axially chiral biaryls has been achieved using derivatives of biphenyldiol, which includes methods like desymmetrization and cyclization. This has applications in producing chiral compounds with potential use in pharmaceuticals and materials science (Harada et al., 2000).
Photophysical Properties : Studies on the photophysical properties of biphenyldiols have revealed insights into their behavior in various solvents, highlighting potential applications in photochemistry and materials science (Mohanty, Pal, & Sapre, 1999).
Flame Retardant Applications : The use of brominated biphenols, including 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol, in the synthesis of flame-retardant polymers has been demonstrated. These compounds can be incorporated into polymers, enhancing their fire resistance and thermal stability (Kinson & Orlando, 1979).
Catalysis in Organic Synthesis : Biphenyldiol derivatives have been used in the synthesis of chiral phosphinephosphites, which act as ligands in Rh(I)-catalyzed asymmetric hydroformylations. This has implications in catalysis and organic synthesis (Higashizima et al., 1994).
Photochemical Studies : The behavior of biphenyldiols under photoexcitation, including their photodissociation and photoionization mechanisms, has been explored, which is relevant to understanding their photochemical properties and potential applications (Mohanty et al., 2005).
Synthesis of Chiral Materials : The synthesis and resolution of substituted chiral biphenyl derivatives have been studied for their application in creating chiral materials. This includes investigations into various synthesis routes and resolution methods (Montoya-Pelaez et al., 2006).
Polymerization and Material Synthesis : The enzymatic synthesis of soluble polyphenol derivatives from biphenyldiol indicates potential applications in creating new polymeric materials with high thermal stability and solubility in polar solvents (Kobayashi, Kurioka, & Uyama, 1996).
Propriétés
IUPAC Name |
3,5-dibromo-2-(2,4-dibromo-6-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O2/c13-5-1-7(15)11(9(17)3-5)12-8(16)2-6(14)4-10(12)18/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKDCNQQCLEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164338 | |
| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14957-65-4 | |
| Record name | 4,4′,6,6′-Tetrabromo[1,1′-biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14957-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014957654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',6,6'-tetrabromo[1,1'-biphenyl]-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4',6,6'-TETRABROMO-2,2'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5L76S84WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide](/img/structure/B1202253.png)
![N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1202254.png)


